molecular formula C11H15N3O3S B2981716 5-(Dimethylsulfamoyl)-1,3-dihydroisoindole-2-carboxamide CAS No. 2408964-84-9

5-(Dimethylsulfamoyl)-1,3-dihydroisoindole-2-carboxamide

Cat. No.: B2981716
CAS No.: 2408964-84-9
M. Wt: 269.32
InChI Key: ZPZXABZIAXZFDJ-UHFFFAOYSA-N
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Description

5-(Dimethylsulfamoyl)-1,3-dihydroisoindole-2-carboxamide is a useful research compound. Its molecular formula is C11H15N3O3S and its molecular weight is 269.32. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research has highlighted the potential antitumor properties of compounds structurally related to 5-(Dimethylsulfamoyl)-1,3-dihydroisoindole-2-carboxamide. For example, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, with substitutions at the 5-position, demonstrated significant in vivo antitumor activity. These compounds, particularly those with electron-withdrawing substituents, showed activity against solid tumors like the Lewis lung solid tumor due to their ability to distribute efficiently within the body as monocations (Denny, Atwell, Rewcastle, & Baguley, 1987).

Antidepressant Properties

A novel series of 3-ethoxyquinoxalin-2-carboxamides, designed using a ligand-based approach, were synthesized and evaluated for their 5-HT3 receptor antagonism. The study found that compounds with higher antagonistic values exhibited significant antidepressant-like activity in forced swim tests. This suggests a potential therapeutic application of such compounds in the management of depression (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Antiviral Effects

The synthesis and evaluation of thiazole C-nucleosides for antiviral activity revealed compounds with significant activity against herpes virus, parainfluenza virus, and rhinovirus. These findings underscore the potential of structurally related compounds in antiviral therapy, highlighting the importance of structural modifications to enhance therapeutic efficacy (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).

Synthetic Methodologies

Research into novel synthetic methodologies has yielded efficient processes for creating derivatives with potential biological activities. For instance, diketene was used as an alternative substrate in a Biginelli-like multicomponent reaction to synthesize 5-carboxamide substituted 3,4-dihydropyrimidine-2(1H)ones. This method provides a simple and efficient way to create derivatives that could have various pharmacological applications (Shaabani, Seyyedhamzeh, Maleki, & Hajishaabanha, 2010).

Properties

IUPAC Name

5-(dimethylsulfamoyl)-1,3-dihydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-13(2)18(16,17)10-4-3-8-6-14(11(12)15)7-9(8)5-10/h3-5H,6-7H2,1-2H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZXABZIAXZFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(CN(C2)C(=O)N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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